molecular formula C13H10N2O4 B562526 Thalidomide-d4 CAS No. 1219177-18-0

Thalidomide-d4

Cat. No.: B562526
CAS No.: 1219177-18-0
M. Wt: 262.257
InChI Key: UEJJHQNACJXSKW-RHQRLBAQSA-N
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Description

Thalidomide-d4 is a deuterium-labeled Thalidomide . Thalidomide, sold under the brand names Contergan and Thalomid among others, is an oral medication used to treat a number of cancers (e.g., multiple myeloma), graft-versus-host disease, and many skin disorders (e.g., complications of leprosy such as skin lesions) . Thalidomide inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM, and has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of Thalidomide and its analogs. For instance, a study reported the synthesis of a new series of eight multifunctional thalidomide–donepezil hybrids based on the multi-target-directed ligand strategy .


Molecular Structure Analysis

Thalidomide exists in two mirror-image forms: it is a racemic mixture of ®- and (S)-enantiomers . The ®-enantiomer has sedative effects, whereas the (S)-isomer is teratogenic . Under biological conditions, the isomers interconvert, so separating the isomers before use is ineffective .


Chemical Reactions Analysis

Thalidomide undergoes a number of intra- and inter-molecular reactions under physiological conditions. Besides irreversible hydrolysis, its keto–enol tautomerism, base-assisted proton transfer, and glutarimide ring rotation lead to rapid interconversion of the thalidomide enantiomers .


Physical and Chemical Properties Analysis

Thalidomide and three of its N-alkyl analogs were synthesized. .

Scientific Research Applications

  • Inhibition of Angiogenesis : Thalidomide is recognized as an inhibitor of angiogenesis, which is the process of new blood vessel formation. This characteristic is linked to its teratogenicity, which is the ability to cause developmental malformations. Studies on rabbit cornea and limb bud vasculature have highlighted this aspect (D'Amato, Loughnan, Flynn, & Folkman, 1994).

  • Multiple Myeloma Treatment : Research has shown that thalidomide and its potent analogs, known as immunomodulatory drugs (IMiDs), have clinical activity against multiple myeloma that is resistant to conventional therapy. They act by inducing apoptosis or growth arrest in resistant myeloma cells (Hideshima et al., 2000).

  • Mechanism of Teratogenicity : Thalidomide causes limb and eye defects by enhancing signaling through bone morphogenetic proteins (Bmps), leading to increased cell death. This understanding has emerged from studies involving chicken embryos and human embryonic fibroblasts (Knobloch, Shaughnessy, & Rüther, 2007).

  • Role in Cancer Treatment : Thalidomide has been repurposed for treating cancers due to its anti-angiogenic and immunomodulatory properties. It is effective in treating leprosy, multiple myeloma, and has potential uses in other malignancies and immune disorders (Kim & Scialli, 2011).

  • Predicting Therapy Outcome in Multiple Myeloma : Polymorphisms in the TNF-alpha gene promoter can predict outcomes after thalidomide therapy in relapsed and refractory multiple myeloma. This is particularly significant for patients with higher TNF-alpha production (Neben et al., 2002).

  • New Therapeutic Uses : Thalidomide has been hypothesized to be useful in treating various conditions such as acute pancreatitis, chronic hepatitis C, and Helicobacter pylori-induced gastritis. These potential uses need further experimental and clinical validation (Weeber et al., 2003).

Mechanism of Action

Target of Action

Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.

Biochemical Pathways

The binding of this compound to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . This compound also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .

Result of Action

The molecular and cellular effects of this compound action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as this compound can severely damage critical milestones of embryonic development .

Safety and Hazards

Thalidomide-d4 is toxic if swallowed and may damage fertility or the unborn child . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Thalidomide and its derivatives have become an integral part of therapy for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM). Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies (e.g., antibody-drug conjugates, bispecific antibodies, and chimeric antigen receptor T cells) .

Biochemical Analysis

Biochemical Properties

Thalidomide-d4, like Thalidomide, inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM . It has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties . This compound interacts with various enzymes, proteins, and other biomolecules, altering their function and leading to its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to CRBN, inhibiting its ubiquitin ligase activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Studies have shown a significant increase in hemoglobin levels over time in patients treated with Thalidomide . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Thalidomide have shown that only the (S)-enantiomer is teratogenic, while the ®-enantiomer is not, despite the ready in vivo racemization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662207
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219177-18-0
Record name 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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